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molecular formula C7H11Cl2N3S B8312881 pyridin-2-ylmethyl carbamimidothioate;dihydrochloride

pyridin-2-ylmethyl carbamimidothioate;dihydrochloride

Cat. No. B8312881
M. Wt: 240.15 g/mol
InChI Key: ZMHNEMDQJWHVMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04272534

Procedure details

A solution of sodium hydroxide pellets (151 g) in distilled water (342 cc) is added, in the course of 5 minutes, at a temperature which does not exceed 10° C., to a solution, originally at 5° C., of 2-(pyrid-2-ylmethyl)-isothiourea dihydrochloride (453 g) in distilled water (840 cc). After heating the reaction mixture for 20 minutes at a temperature of about 70° C., and then cooling to 3° C., a solution of sodium hydroxide pellets (92.5 g) in distilled water (210 cc) is added dropwise in the course of 3 minutes. After stirring the reaction mixture for 5 minutes at 10° C., 1-bromo-3-chloropropane (303 g) is added. Stirring is then continued for 20 hours at a temperature of about 20° C. The reaction mixture is then extracted four times with methylene chloride (1100 cc in total). The combined organic extracts are washed three times with distilled water (600 cc in total) and then dried over anhydrous sodium sulphate. After filtering, the resulting solution is poured onto neutral silica gel (380 g) contained in a column of diameter 6 cm, and the column is then washed with methylene chloride (2700 cc). A first fraction of effluent (600 cc) is discarded and a second fraction (3200 cc) is then collected and concentrated to dryness under reduced pressure (20 mm Hg) at 20° C. Pyrid-2-ylmethyl 3-chloropropyl sulphide (330 g) is thus obtained in the form of a yellow liquid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
342 mL
Type
solvent
Reaction Step One
Quantity
453 g
Type
reactant
Reaction Step Two
Name
Quantity
840 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
210 mL
Type
solvent
Reaction Step Three
Quantity
303 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[Na+].Cl.Cl.[N:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[CH2:11][S:12][C:13](=N)N.BrC[CH2:18][CH2:19][Cl:20]>O>[Cl:20][CH2:19][CH2:18][CH2:13][S:12][CH2:11][C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][N:5]=1 |f:0.1,2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
342 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
453 g
Type
reactant
Smiles
Cl.Cl.N1=C(C=CC=C1)CSC(N)=N
Name
Quantity
840 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
210 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
303 g
Type
reactant
Smiles
BrCCCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
After stirring the reaction mixture for 5 minutes at 10° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling to 3° C.
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
is then continued for 20 hours at a temperature of about 20° C
Duration
20 h
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture is then extracted four times with methylene chloride (1100 cc in total)
WASH
Type
WASH
Details
The combined organic extracts are washed three times with distilled water (600 cc in total)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
FILTRATION
Type
FILTRATION
Details
After filtering
ADDITION
Type
ADDITION
Details
the resulting solution is poured onto neutral silica gel (380 g)
WASH
Type
WASH
Details
the column is then washed with methylene chloride (2700 cc)
CUSTOM
Type
CUSTOM
Details
a second fraction (3200 cc) is then collected
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure (20 mm Hg) at 20° C

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClCCCSCC1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 330 g
YIELD: CALCULATEDPERCENTYIELD 86.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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